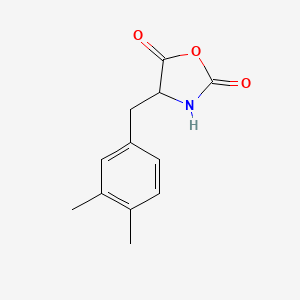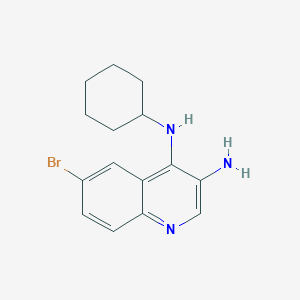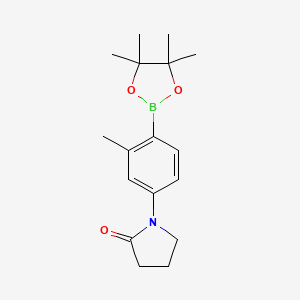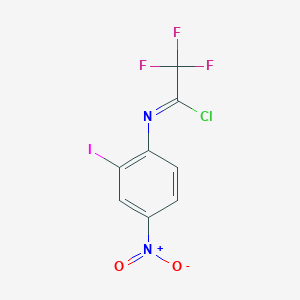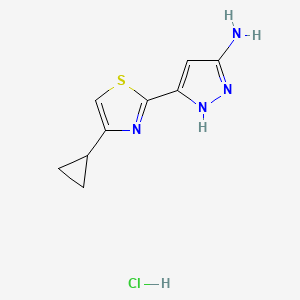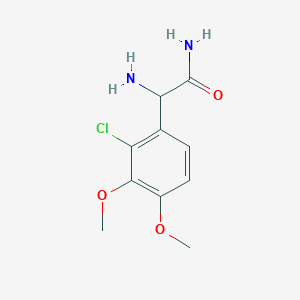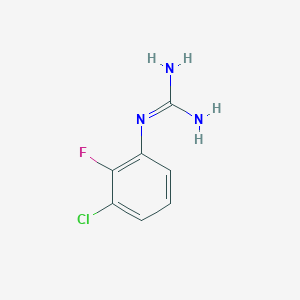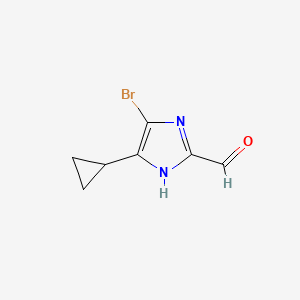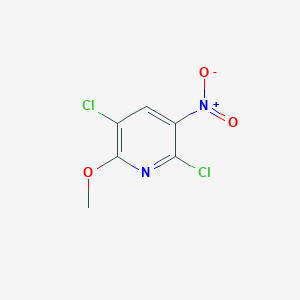
2,5-Dichloro-6-methoxy-3-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-6-methoxy-3-nitropyridine is a chemical compound with the molecular formula C6H4Cl2N2O3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms, a methoxy group, and a nitro group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-6-methoxy-3-nitropyridine typically involves the nitration of 2,5-dichloro-6-methoxypyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloro-6-methoxy-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Derivatives with substituted amine or thiol groups.
Reduction: Amino derivatives.
Oxidation: Hydroxyl or carbonyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-6-methoxy-3-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 2,5-Dichloro-6-methoxy-3-nitropyridine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
- 2,6-Dichloro-3-nitropyridine
- 2-Chloro-6-methoxy-3-nitropyridine
- 2,4-Dichloro-6-methoxy-1,3,5-triazine
Comparison: 2,5-Dichloro-6-methoxy-3-nitropyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity.
Eigenschaften
Molekularformel |
C6H4Cl2N2O3 |
|---|---|
Molekulargewicht |
223.01 g/mol |
IUPAC-Name |
2,5-dichloro-6-methoxy-3-nitropyridine |
InChI |
InChI=1S/C6H4Cl2N2O3/c1-13-6-3(7)2-4(10(11)12)5(8)9-6/h2H,1H3 |
InChI-Schlüssel |
OLDSFKBNZRCAQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=N1)Cl)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




